molecular formula C23H17BrN2O3 B2396935 (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929854-01-3

(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2396935
CAS RN: 929854-01-3
M. Wt: 449.304
InChI Key: NOQJVZOGTNCTJX-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring suggests that the compound could have a rigid, planar structure. The bromine atom in the 4-bromobenzylidene group is a heavy atom that could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom in the 4-bromobenzylidene group could be a site of electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring could contribute to its aromaticity and stability .

Scientific Research Applications

Antimycobacterial Activity

A class of compounds, including 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones, was synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB). The study found that specific analogues showed significant antitubercular activity, highlighting the potential of this chemical structure in the development of antimycobacterial agents (Kantevari et al., 2011).

DNA-PK Inhibition and Anti-platelet Activity

Another study focused on the synthesis of 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones and their derivatives. These compounds were evaluated for their effect on collagen-induced platelet aggregation and DNA-dependent protein kinase (DNA-PK) inhibition. One compound in particular showed promising inhibitory activity, indicating potential applications in medical treatment or research related to platelet aggregation and DNA-PK inhibition (Ihmaid et al., 2012).

Scaffold for Bioactive Compounds

A different research angle involved synthesizing pyrido[2,3-b][1,4]oxazine as a scaffold for bioactive compounds. The study emphasized the importance of the benzo[1,4]oxazine ring system and its derivatives in the search for novel pharmaceutical compounds, suggesting the versatility and potential of this chemical structure in drug development (Gim et al., 2007).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its interactions with biological targets and assessing its potential as a therapeutic agent .

properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-16-6-4-15(5-7-16)11-21-22(27)18-8-9-20-19(23(18)29-21)13-26(14-28-20)12-17-3-1-2-10-25-17/h1-11H,12-14H2/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJVZOGTNCTJX-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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